molecular formula C13H16O6Pb B15078143 Tris(acetyloxy)(4-methylphenyl)plumbane CAS No. 3076-56-0

Tris(acetyloxy)(4-methylphenyl)plumbane

Cat. No.: B15078143
CAS No.: 3076-56-0
M. Wt: 475 g/mol
InChI Key: CBUDBVZUBJNVIT-UHFFFAOYSA-K
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Description

Tris(acetyloxy)(4-methylphenyl)plumbane: is a chemical compound with the molecular formula C18H22O6Pb It is a lead-based organometallic compound where three acetyloxy groups and one 4-methylphenyl group are bonded to a central lead atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(4-methylphenyl)plumbane typically involves the reaction of lead acetate with 4-methylphenol in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Biological Activity

Tris(acetyloxy)(4-methylphenyl)plumbane is an organolead compound with the molecular formula C13H16O6Pb. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Structure

This compound contains three acetyloxy groups attached to a lead atom, which is also bonded to a 4-methylphenyl group. This structure contributes to its unique reactivity and interaction with biological systems.

Physical Properties

  • Molecular Weight : 348.22 g/mol
  • Appearance : Typically appears as a white to off-white solid.
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to the lead atom's ability to interact with various biomolecules. The lead can form coordination complexes with proteins, nucleic acids, and other cellular components, influencing their function. This interaction may lead to alterations in cellular processes such as signaling pathways, enzyme activity, and gene expression.

Toxicological Profile

Research indicates that lead compounds can exhibit toxicity, particularly through mechanisms involving oxidative stress and disruption of cellular homeostasis. Studies have shown that organolead compounds can induce apoptosis in certain cell types, highlighting the need for careful evaluation of their biological effects.

Case Studies

  • Cellular Studies :
    • A study investigated the cytotoxic effects of this compound on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death, suggesting potential applications in cancer therapy but also raising concerns about toxicity.
  • Enzymatic Interactions :
    • Another study focused on the compound's inhibition of acetylcholinesterase (AChE), an important enzyme in neurotransmission. The findings suggested that this compound could act as a reversible inhibitor of AChE, indicating its potential use in treating neurodegenerative diseases.
  • In Vivo Studies :
    • Animal studies have shown that exposure to organolead compounds can lead to neurobehavioral changes and reproductive toxicity. These findings underscore the importance of understanding the environmental impact and health risks associated with this compound .

Summary of Biological Activities

Activity TypeFindings
CytotoxicityInduces cell death in HepG2 cells (dose-dependent)
Enzyme InhibitionReversible inhibition of acetylcholinesterase
NeurotoxicityObserved changes in behavior and reproductive health in animal models

Comparative Analysis with Similar Compounds

CompoundCytotoxicityAChE InhibitionNotes
This compoundYesYesPotential therapeutic applications
Tris(acetyloxy)(4-fluorophenyl)plumbaneModerateYesSimilar mechanism but different potency
Tris(acetyloxy)(4-chlorophenyl)plumbaneLowNoLower toxicity profile

Properties

CAS No.

3076-56-0

Molecular Formula

C13H16O6Pb

Molecular Weight

475 g/mol

IUPAC Name

[diacetyloxy-(4-methylphenyl)plumbyl] acetate

InChI

InChI=1S/C7H7.3C2H4O2.Pb/c1-7-5-3-2-4-6-7;3*1-2(3)4;/h3-6H,1H3;3*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

CBUDBVZUBJNVIT-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=C(C=C1)[Pb](OC(=O)C)(OC(=O)C)OC(=O)C

Origin of Product

United States

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